molecular formula C17H18N2O3 B019435 Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate CAS No. 200571-38-6

Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate

Cat. No.: B019435
CAS No.: 200571-38-6
M. Wt: 298.34 g/mol
InChI Key: ZRRJHIINHYHDCC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate involves several steps. One common method includes the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Scientific Research Applications

Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate can be compared with similar compounds such as:

    Ethyl 3-oxo-3-phenylpropanoate: Similar in structure but with a phenyl group instead of pyridyl groups.

    Ethyl 2-oxo-4-phenylbutanoate: Contains a phenyl group and a different carbon chain length.

    Ethyl 4-oxo-4-phenylbutanoate: Another structurally related compound with a phenyl group.

The uniqueness of this compound lies in its dual pyridyl groups, which confer specific chemical properties and reactivity patterns that are distinct from its analogs.

Properties

IUPAC Name

ethyl 5-oxo-3,5-dipyridin-3-ylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-22-17(21)10-15(13-5-3-7-18-11-13)9-16(20)14-6-4-8-19-12-14/h3-8,11-12,15H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRJHIINHYHDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)C1=CN=CC=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572527
Record name Ethyl 5-oxo-3,5-di(pyridin-3-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200571-38-6
Record name Ethyl δ-oxo-β-3-pyridinyl-3-pyridinepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200571-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-oxo-3,5-di(pyridin-3-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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